N-benzyl-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide
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Description
N-benzyl-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide is a useful research compound. Its molecular formula is C21H23N5O4 and its molecular weight is 409.446. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The research into compounds similar to the specified chemical structure often involves their synthesis and spectral characterization. For instance, the synthesis of novel compounds containing oxadiazole derivatives, such as 1,3,4-oxadiazole, and their structural determination through NMR and other spectroscopic methods, highlights the ongoing efforts to explore new chemical entities with potential biological activities. Studies have detailed the synthesis pathways and characterized these compounds using techniques like NMR, IR, and mass spectrometry to determine their structural integrity and purity (Li Ying-jun, 2012).
Biological Activities
Research has also focused on evaluating the biological activities of compounds containing the 1,3,4-oxadiazole moiety and similar structures. For example, compounds with 1,3,4-oxadiazole derivatives have been synthesized and tested for their antimicrobial activity against various bacteria and fungi, showing promising results. These studies provide insights into the potential therapeutic applications of these compounds in treating microbial infections (Poonam Devi et al., 2022). Additionally, the synthesis of derivatives and their evaluation for antimicrobial, anti-inflammatory, and analgesic activities contribute to the understanding of their potential as novel drug candidates (E. Rajanarendar et al., 2013).
properties
IUPAC Name |
N-benzyl-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4/c1-14-23-19(24-30-14)18-16-10-6-3-7-11-25(16)21(29)26(20(18)28)13-17(27)22-12-15-8-4-2-5-9-15/h2,4-5,8-9H,3,6-7,10-13H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLINCXRZOMTTEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide |
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